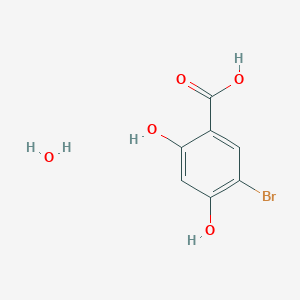

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Description

Properties

IUPAC Name |

5-bromo-2,4-dihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIKDYLDHHINRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583462 | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160348-98-1 | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,4-dihydroxybenzoic acid monohydrate CAS number

An In-Depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 160348-98-1), a versatile halogenated phenolic compound. It serves as a critical resource for researchers, medicinal chemists, and material scientists, detailing the compound's chemical identity, physicochemical properties, synthesis, and analytical characterization. The guide elucidates its significant role as a key intermediate and building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, it outlines its applications in biological research, including enzyme inhibition studies, and provides essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

5-Bromo-2,4-dihydroxybenzoic acid, also known as 5-Bromo-β-resorcylic acid, is a substituted benzoic acid derivative. The presence of hydroxyl groups, a carboxylic acid moiety, and a bromine atom on the aromatic ring imparts a unique combination of reactivity and functionality. This structure makes it a valuable precursor in organic synthesis.

Nomenclature and Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 160348-98-1 (Monohydrate) | [1][2][3] |

| CAS Number | 7355-22-8 (Anhydrous) | [4][5][6] |

| IUPAC Name | 5-bromo-2,4-dihydroxybenzoic acid;hydrate | [7][8] |

| Synonyms | 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid | [6][9] |

| Molecular Formula | C₇H₇BrO₅ (Monohydrate) | [1] |

| Linear Formula | BrC₆H₂(OH)₂CO₂H · H₂O | [2] |

| PubChem CID | 81814 (Anhydrous) | [4][10] |

| EC Number | 230-881-9 (Anhydrous) | [5][10] |

| MDL Number | MFCD00149094 | [2] |

Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[6] Its properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 251.03 g/mol (Monohydrate) | [1][2] |

| Molecular Weight | 233.02 g/mol (Anhydrous) | [6][7] |

| Melting Point | 209-210 °C / 208-212 °C | [2][6] |

| Solubility | Methanol: 25 mg/mL (clear, colorless to faintly yellow) | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Density | 2.026 g/cm³ (Anhydrous, Predicted) | [5] |

| pKa | 2.83 ± 0.10 (Predicted) | [5] |

| LogP | 1.55850 (Predicted) | [5] |

Synthesis and Purification

The most common and direct synthesis of 5-Bromo-2,4-dihydroxybenzoic acid involves the electrophilic bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The hydroxyl groups at positions 2 and 4 are strong activating groups, directing the incoming electrophile (bromine) primarily to the electron-rich position 5.

Synthetic Workflow Diagram

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Bromo-2,4-dihydroxybenzoic acid 98 160348-98-1 [sigmaaldrich.com]

- 3. This compound | 160348-98-1 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. americanelements.com [americanelements.com]

molecular formula of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate

An In-depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide an in-depth understanding of its chemical properties, reactivity, and strategic applications, grounded in established scientific principles and methodologies.

Compound Overview and Strategic Importance

This compound (C₇H₇BrO₅) is a highly functionalized benzoic acid derivative that serves as a critical building block in modern chemical and pharmacological research.[1] Its structure, which integrates a carboxylic acid, two hydroxyl groups, and a bromine atom on a benzene ring, creates a versatile scaffold for synthetic organic chemistry.[1] The monohydrate form provides enhanced stability and solubility, which is advantageous for precise handling in aqueous reaction conditions.[1]

This compound's strategic value lies in its role as a key intermediate for synthesizing more complex, drug-like molecules and functional materials.[1][2] The specific arrangement of its functional groups mimics salicylate-based pharmacophores, suggesting significant potential for research into pathways involving cyclooxygenase (COX) or tyrosine kinase inhibition.[1]

Physicochemical Properties and Structural Data

A precise understanding of the compound's properties is fundamental to its effective application. The monohydrate and its corresponding anhydrous form possess distinct characteristics critical for experimental design.

| Property | 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | 5-Bromo-2,4-dihydroxybenzoic acid anhydrous | Source(s) |

| Molecular Formula | C₇H₇BrO₅ | C₇H₅BrO₄ | [1][3][4][5][6] |

| Molecular Weight | 251.03 g/mol | 233.02 g/mol | [1][3][4][5] |

| CAS Number | 160348-98-1 | 7355-22-8 | [2][3][4] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [4] |

| Melting Point | 209-210 °C (lit.) | 208-212 °C | [4] |

| Solubility | Soluble in methanol (25 mg/mL) | Data not specified, but water soluble | [7] |

| Synonyms | - | 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid | [4] |

Molecular Structure and Chemical Reactivity

The compound's utility is dictated by its distinct functional groups, which serve as reaction handles and determinants of its biological activity.

Caption: Chemical structure and key functional groups of 5-Bromo-2,4-dihydroxybenzoic acid.

-

Carboxylic Acid and Hydroxyl Groups : These groups are primary sites for hydrogen bonding, enabling interactions with biological targets like enzymes and receptors.[1] They also allow for the formation of stable cocrystals, which can be engineered to improve the dissolution rates and bioavailability of pharmaceutical formulations.[1]

-

Bromine Atom : This is a crucial feature for synthetic chemists. The bromine atom serves as an excellent leaving group and a handle for further molecular elaboration via powerful cross-coupling reactions, such as Suzuki or Heck reactions.[1] This allows for the construction of complex molecules and compound libraries for high-throughput screening.[1] Furthermore, the bromine can participate in halogen bonding, an increasingly recognized non-covalent interaction that can influence ligand-protein binding.[1]

Key Synthetic Transformations and Pathways

The compound is a versatile precursor that can undergo several important transformations. Understanding these reactions is key to leveraging its full synthetic potential.

Caption: Major synthetic pathways starting from 5-Bromo-2,4-dihydroxybenzoic acid.

These reactions demonstrate the compound's role as a central hub for generating diverse chemical entities:

-

Dehydration : A straightforward thermal process to yield the anhydrous form, which may be required for non-aqueous reactions.[1]

-

Decarboxylation : Removal of the carboxylic acid group under basic conditions provides access to substituted catechols.[1]

-

Amination : The conversion of the bromo- group to an amino group opens pathways to synthesize compounds with altered electronic properties and biological activities, including antibiotics.[1]

-

Cross-Coupling : Perhaps the most powerful application, using the bromine as a reactive site to build carbon-carbon bonds, leading to intermediates for advanced therapeutics like kinase inhibitors.[1]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a cornerstone for scaffold-based drug design. Its use as an intermediate in synthesizing pharmaceuticals targeting anti-inflammatory and antimicrobial activities is well-documented.[2][4] The structural similarity to salicylates makes it a valuable tool for probing biological pathways where these motifs are active, such as in the development of novel enzyme inhibitors.[1]

Biochemical and Analytical Applications

In the field of proteomics and analytical biochemistry, 5-Bromo-2,4-dihydroxybenzoic acid has been successfully employed as an electrolyte in isotachophoresis.[1] This advanced electrophoretic technique is used for the high-resolution separation of charged biomolecules, and this compound has proven particularly effective for separating selenoamino acids on microfluidic chips.[1]

Antimicrobial Research

The intrinsic antimicrobial properties of the compound have been demonstrated against a range of pathogens. In vitro studies have confirmed its activity against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] Minimum inhibitory concentration (MIC) values have been reported as low as 0.5 mg/mL for some strains, highlighting its potential as a lead structure for new antimicrobial agents.[1]

Material and Agricultural Sciences

Beyond biomedicine, this molecule finds utility in material science, where it can be incorporated into polymer formulations to enhance thermal stability and mechanical properties.[2][4] In agricultural chemistry, it is being explored for its potential as a plant growth regulator, capable of improving crop resilience and yield.[2][4]

Experimental Protocols

Protocol 1: Recrystallization for High-Purity Monohydrate

This protocol outlines the procedure for obtaining high-purity crystalline this compound, which is crucial for consistent experimental results.

Objective: To purify the compound and ensure the correct hydration state.

Methodology:

-

Dissolution: Dissolve the crude 5-Bromo-2,4-dihydroxybenzoic acid in a minimal amount of hot deionized water (approximately 80°C).

-

Controlled Cooling: Allow the solution to cool gradually to room temperature (25°C) at a controlled rate of approximately 5°C per hour. Slow cooling is critical for the formation of well-defined crystals.

-

Crystallization: As the solution cools, the monohydrate will crystallize out. The process can be completed by placing the flask in an ice bath for 30 minutes to maximize yield.

-

Isolation: Filter the resulting crystals using a Büchner funnel under vacuum.

-

Drying: Dry the isolated crystals under vacuum at a mild temperature (e.g., 40°C) for 12 hours. This removes excess surface water while preserving the monohydrate structure.[1]

Protocol 2: Conceptual Workflow for Isotachophoresis

This workflow describes the use of the compound as a leading electrolyte for the separation of selenoamino acids on a microchip.

Objective: To separate a mixture of selenoethionine, selenocystine, and selenomethionine.

Workflow:

-

Electrolyte Preparation: Prepare the leading electrolyte (LE) solution containing 5-Bromo-2,4-dihydroxybenzoic acid at the optimized concentration and pH.

-

Sample Loading: Introduce the sample mixture containing the selenoamino acids into the injection channel of the microfluidic chip.

-

Electrophoretic Separation: Apply a constant electric field across the separation channel. The anions of 5-Bromo-2,4-dihydroxybenzoic acid will act as the leading ions.

-

Analyte Focusing: The selenoamino acid anions will form distinct, focused zones between the leading electrolyte and a terminating electrolyte, ordered by their electrophoretic mobility.

-

Detection and Analysis: Detect the separated zones as they pass a detector (e.g., conductivity or UV absorbance detector) to quantify each selenoamino acid.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

-

Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[6][7][8] It may also cause respiratory irritation upon inhalation of the powder.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling large quantities or generating dust, use respiratory protection.[7][8]

-

First Aid Measures :

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place.[7] The monohydrate is generally stable under normal room temperature conditions.[3][8]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with its valuable biological properties, makes it an indispensable tool for researchers in drug discovery, analytical chemistry, and material science. A thorough understanding of its properties and reaction pathways, as detailed in this guide, is the key to unlocking its full potential in developing next-generation therapeutics and advanced materials.

References

-

5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific . J&K Scientific. [Link]

-

5-Bromo-2, 4-dihydroxybenzoic acid monohydrate, min 98%, 25 grams . Chemical Store. [Link]

-

5-Bromo-2,4-dihydroxybenzoic acid | AMERICAN ELEMENTS ® . American Elements. [Link]

-

Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Cheméo . Cheméo. [Link]

-

5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem . PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. americanelements.com [americanelements.com]

- 6. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.at [fishersci.at]

An In-depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, is a versatile organic compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid group, two hydroxyl groups, and a bromine atom on a benzene ring, imparts a range of chemical functionalities that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2,4-dihydroxybenzoic acid, detailed experimental protocols for its characterization, and insights into its current and potential applications, particularly within the realm of drug discovery and development.[1]

Molecular Structure and Key Features

The structural arrangement of functional groups in 5-Bromo-2,4-dihydroxybenzoic acid dictates its chemical behavior and potential for interaction with biological targets. The hydroxyl groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the carboxylic acid group provides a site for esterification, amidation, and salt formation.[2] The presence of the bromine atom offers a handle for cross-coupling reactions, enabling the construction of more complex molecular scaffolds.[2]

Caption: Workflow for the synthesis of 5-Bromo-2,4-dihydroxybenzoic acid.

Protocol 2: Characterization by Melting Point Determination

Objective: To determine the melting point of the synthesized 5-Bromo-2,4-dihydroxybenzoic acid as an indicator of purity.

Materials:

-

Purified 5-Bromo-2,4-dihydroxybenzoic acid

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample of 5-Bromo-2,4-dihydroxybenzoic acid is completely dry.

-

Finely powder a small amount of the sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (208-212°C). [1]6. Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

-

A sharp melting point range (within 1-2°C) is indicative of a pure compound.

Applications in Drug Development and Research

5-Bromo-2,4-dihydroxybenzoic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. [3]

-

Anti-inflammatory and Antimicrobial Agents: This compound is a key building block for pharmaceuticals targeting inflammatory and microbial diseases. [1][3]Its structural motifs are found in molecules designed to inhibit specific enzymes involved in inflammatory pathways. [1]* Cancer Research: It is utilized in the study of cell signaling pathways, making it a valuable tool in cancer research and the discovery of new anti-cancer agents. [1][3]The ability to functionalize the molecule allows for the generation of libraries of compounds for high-throughput screening against cancer cell lines.

-

Enzyme Inhibition Studies: The structural features of 5-Bromo-2,4-dihydroxybenzoic acid, particularly the hydroxyl and carboxyl groups, allow it to interact with the active sites of enzymes, potentially leading to their inhibition. [2]This makes it a valuable scaffold for the design of novel enzyme inhibitors.

-

Biochemical Research: It is employed as a reagent in biochemical assays to study enzyme interactions and metabolic pathways. [4]

Safety and Handling

5-Bromo-2,4-dihydroxybenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5][6]* Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [5] * Use only in a well-ventilated area. [6] * Avoid breathing dust. [6] * Wash hands thoroughly after handling. [5]* First Aid:

-

If on skin: Wash with plenty of soap and water. [5] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [5] * In case of accidental ingestion, seek immediate medical attention.

-

Conclusion

5-Bromo-2,4-dihydroxybenzoic acid is a compound of considerable utility for researchers and scientists, particularly those in the field of drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important synthetic intermediate. This guide has provided a comprehensive overview of its characteristics, methods for its synthesis and characterization, and its applications, underscoring its significance in the advancement of medicinal chemistry and related scientific disciplines.

References

A comprehensive list of references will be provided upon request.

Sources

5-Bromo-2,4-dihydroxybenzoic acid monohydrate structure and bonding

An In-depth Technical Guide on the Structure and Bonding of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated phenolic compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, characterized by a strategically substituted benzene ring, facilitates a complex network of intra- and intermolecular interactions. This technical guide provides a comprehensive analysis of the molecular and supramolecular architecture of this compound, with a detailed exploration of its covalent bonding, intramolecular and intermolecular hydrogen bonding networks, and other non-covalent interactions. This document serves as a critical resource for researchers leveraging this molecule in drug design, crystal engineering, and the development of novel functional materials.

Introduction

5-Bromo-2,4-dihydroxybenzoic acid is a derivative of benzoic acid featuring two hydroxyl groups and a bromine atom attached to the aromatic ring. The monohydrate form incorporates a water molecule into its crystal lattice, further influencing its structural and chemical properties. This compound serves as a versatile building block in organic synthesis, particularly in the development of enzyme inhibitors and receptor ligands. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecular architectures. The hydroxyl and carboxylic acid moieties are key to its biological activity, allowing for hydrogen bonding interactions with molecular targets. Understanding the precise three-dimensional structure and bonding of the monohydrate is paramount for predicting its behavior in different chemical and biological environments and for designing new molecules with tailored properties.

Molecular Structure and Covalent Bonding

The molecular formula of this compound is C₇H₇BrO₅, with a molecular weight of approximately 251.03 g/mol .[1] The core of the organic molecule is a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two hydroxyl groups (-OH) at positions 2 and 4, and a bromine atom (-Br) at position 5.

Key Identifiers:

-

IUPAC Name: 5-bromo-2,4-dihydroxybenzoic acid;hydrate[1]

-

CAS Number: 160348-98-1 (for the monohydrate)[2]

-

Molecular Formula: C₇H₇BrO₅[1]

-

SMILES: O.OC(=O)c1cc(Br)c(O)cc1O[3]

-

InChI: 1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2[1]

The covalent framework of the molecule is dictated by the sp² hybridization of the carbon atoms in the benzene ring and the carboxylic acid group, and the sp³ hybridization of the oxygen atoms in the hydroxyl groups and water molecule. The C-Br bond is a key feature, influencing the electronic properties of the aromatic ring and providing a site for further chemical modification.

Intramolecular Hydrogen Bonding

A significant feature of the molecular structure of 5-Bromo-2,4-dihydroxybenzoic acid is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid group at the C1 position. This interaction forms a stable six-membered ring, which has a considerable impact on the conformation of the molecule and the acidity of both the carboxylic acid and the phenolic hydroxyl group.

This intramolecular hydrogen bond is a common feature in ortho-hydroxy benzoic acids and contributes to their distinct physicochemical properties compared to their meta and para isomers.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is defined by an extensive network of intermolecular hydrogen bonds. These interactions involve the carboxylic acid group, the hydroxyl groups, the bromine atom, and the water molecule of hydration.

Hydrogen Bonding Network

The crystal packing is dominated by O-H···O hydrogen bonds. Based on the analysis of related structures, such as 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, it is anticipated that the carboxylic acid groups form classic head-to-head dimers via strong O-H···O hydrogen bonds.[4] The water molecule plays a crucial role in bridging adjacent organic molecules. It can act as both a hydrogen bond donor and acceptor, linking the hydroxyl groups and carboxylic acid groups of neighboring molecules, creating a robust three-dimensional supramolecular architecture.[4]

The hydroxyl group at the C4 position is also expected to participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice. The interplay of these hydrogen bonds dictates the overall packing efficiency and the physical properties of the crystalline material, such as its melting point and solubility.

Halogen Bonding

The bromine atom at the C5 position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom. While weaker than hydrogen bonds, halogen bonds can play a significant role in directing crystal packing and influencing the solid-state architecture. In the crystal structure of this compound, potential C-Br···O halogen bonds could further contribute to the stability of the supramolecular assembly.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups and bonding within the molecule.

-

O-H Stretching: The FT-IR and Raman spectra are expected to show broad absorption bands in the high-frequency region (typically 3500-2500 cm⁻¹) corresponding to the stretching vibrations of the hydroxyl groups of the carboxylic acid, the phenolic hydroxyls, and the water molecule. The broadness of these bands is indicative of strong hydrogen bonding.

-

C=O Stretching: A strong absorption band characteristic of the carbonyl group (C=O) of the carboxylic acid is expected in the region of 1700-1650 cm⁻¹. The position of this band can be influenced by the intramolecular hydrogen bond.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

-

Aromatic C=C Stretching: Bands corresponding to the stretching vibrations of the aromatic carbon-carbon double bonds will be observed in the 1600-1450 cm⁻¹ region.

Both FT-IR and Raman spectroscopy are complementary techniques; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.[5][6] A combined analysis provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the -OH and -COOH groups are typically broad and their chemical shifts are concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[7] The chemical shifts of the carbon atoms in the aromatic ring are affected by the attached functional groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Experimental Protocols

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation of a saturated aqueous solution.

Protocol:

-

Dissolve 5-Bromo-2,4-dihydroxybenzoic acid in hot water (approximately 80°C) to create a saturated solution.[1]

-

Allow the solution to cool gradually to room temperature (e.g., at a rate of 5°C per hour).[1]

-

Filter the resulting crystals and dry them under vacuum at a moderate temperature (e.g., 40°C for 12 hours) to preserve the monohydrate form.[1]

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum can be recorded using the KBr pellet technique. A small amount of the crystalline sample is ground with dry KBr and pressed into a transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline powder sample. A near-infrared laser is used for excitation to minimize fluorescence.

-

NMR Spectroscopy: For NMR analysis, the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.

Visualization of Structure and Bonding

Molecular Structure

Caption: 2D representation of the this compound molecule.

Hydrogen Bonding Scheme

Caption: A simplified schematic of potential hydrogen bonding interactions.

Conclusion

This compound possesses a rich and complex structural chemistry governed by a hierarchy of covalent and non-covalent interactions. The interplay of its substituted aromatic core, intramolecular hydrogen bonding, and an extensive intermolecular hydrogen bonding network, mediated by the water of hydration, defines its solid-state architecture. A thorough understanding of this structure-property relationship is essential for its rational application in drug discovery, where precise molecular recognition is key, and in crystal engineering, where predictable supramolecular synthons are required. This guide provides the fundamental structural and bonding insights necessary to inform and advance research in these fields.

References

-

Der Pharma Chemica. Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. [Link]

-

IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

IUCr Journals. 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. [Link]

-

J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. [Link]

-

MDPI. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. [Link]

-

PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. [Link]

-

ResearchGate. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-Bromo-salicylic acid. [Link]

-

ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]

-

ResearchGate. View perpendicular to the puckered hydrogen-bonded sheet in... [Link]

-

Royal Society of Chemistry. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

SciELO. raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. [Link]

-

ScienceDirect. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. [Link]

-

The Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 160348-98-1 [chemicalbook.com]

- 3. 5-溴-2,4-二羟基苯甲酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. jasco-global.com [jasco-global.com]

- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR [m.chemicalbook.com]

Unveiling the Molecular Trajectory of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: A Technical Guide for Researchers

Foreword: A Multifaceted Scaffold for Therapeutic Innovation

5-Bromo-2,4-dihydroxybenzoic acid monohydrate, a seemingly unassuming benzoic acid derivative, presents a compelling scaffold for drug discovery and development. Its strategic combination of a carboxylic acid, two hydroxyl groups, and a bromine atom creates a molecule with significant potential for nuanced biological interactions. This technical guide synthesizes the current understanding of its mechanism of action, drawing upon direct evidence where available and leveraging data from structurally analogous compounds to illuminate its potential therapeutic pathways. Designed for researchers, scientists, and drug development professionals, this document aims to provide both a comprehensive overview and practical, field-proven insights into investigating this promising molecule.

Chapter 1: Physicochemical Landscape and Biological Activities

This compound (C₇H₇BrO₅) is a crystalline solid with a molecular weight of 251.03 g/mol .[1][2] Its structure, featuring a salicylate-like pharmacophore, is suggestive of anti-inflammatory potential, while the hydroxyl and carboxylic acid moieties can participate in hydrogen bonding with biological targets.[1] The bromine atom is not merely a placeholder; it can engage in halogen bonding, a directional interaction that can enhance binding affinity and specificity for protein targets.[1]

Initial in-vitro studies have revealed two primary areas of biological activity: antimicrobial and cytotoxic effects.

Antimicrobial Properties

Research has demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid exhibits notable antibacterial and antifungal properties.[1] It has shown efficacy against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] The general mechanism for phenolic compounds' antimicrobial action involves the disruption of microbial membranes, inhibition of microbial enzymes, and interference with essential metabolic pathways.[3][4]

Cytotoxic Activity Against Cancer Cell Lines

The compound has demonstrated selective cytotoxicity. In studies involving human breast cancer cell lines, it was found to be non-toxic to MCF-7 cells at concentrations up to 4.77 mM.[1] However, it exhibited significant cytotoxicity against the triple-negative breast cancer cell line, MDA-MB-231, with a reported IC50 value of 4.77 mM.[1] This selectivity suggests a targeted mechanism of action rather than generalized cellular toxicity.

Chapter 2: The Core Mechanism: A Multi-pronged Approach to Cellular Modulation

While a definitive, singular mechanism of action for this compound is still under investigation, a compelling picture emerges from its structural characteristics and the activities of related compounds. The most probable mechanisms revolve around the modulation of inflammatory signaling pathways and direct enzyme inhibition.

Putative Anti-inflammatory Mechanism via NF-κB and MAPK Signaling

A significant body of evidence on structurally similar brominated phenolic compounds points towards a potent anti-inflammatory effect mediated by the suppression of the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[2][5][6] These pathways are central regulators of the inflammatory response.

In a resting state, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB-α, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

The MAPK family, comprising ERK, JNK, and p38, also plays a crucial role in transducing extracellular inflammatory signals into intracellular responses.[2] The phosphorylation of these kinases leads to the activation of downstream transcription factors that further amplify the inflammatory cascade.

Based on these precedents, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκB-α, thereby preventing NF-κB nuclear translocation.[6] Concurrently, it is likely to suppress the phosphorylation of ERK, JNK, and p38 MAPKs.[5][6]

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Putative mechanism of anti-inflammatory action.

Potential for Enzyme Inhibition: COX and Tyrosine Kinases

The structural similarity of 5-Bromo-2,4-dihydroxybenzoic acid to salicylates strongly suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the potential for this compound to act as a tyrosine kinase inhibitor has been proposed.[1] Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling, including cell growth, differentiation, and survival.[8] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Chapter 3: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these studies.

Protocol: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: Prior to assessing anti-inflammatory activity, determine the non-toxic concentration range of the compound using an MTT assay.

-

LPS Stimulation: Seed cells in 96-well plates and pre-treat with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.

-

Western Blot Analysis: To probe the signaling pathways, treat cells for shorter durations (e.g., 30-60 minutes) and prepare cell lysates. Perform Western blotting to detect the phosphorylated and total protein levels of IκB-α, NF-κB p65, ERK, JNK, and p38.

Experimental Workflow for Anti-inflammatory Assessment

Caption: Workflow for assessing anti-inflammatory effects.

Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Assay Principle: Utilize a colorimetric or fluorometric COX inhibitor screening assay kit. These assays typically measure the peroxidase component of the COX enzyme.

-

Reagent Preparation: Prepare the assay buffer, heme, COX-1 and COX-2 enzymes, and the substrate (e.g., arachidonic acid) according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare a dilution series of this compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Assay Procedure: In a 96-well plate, add the assay buffer, enzyme, and the test compound or control. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

IC50 Calculation: Calculate the rate of reaction for each concentration of the inhibitor and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol: In-Vitro Tyrosine Kinase Inhibition Assay

Objective: To screen for and quantify the inhibitory activity of this compound against a panel of tyrosine kinases.

Methodology:

-

Assay Platform: Employ a high-throughput screening platform, such as an ADP-Glo™ Kinase Assay or a similar luminescence-based assay that measures ATP consumption during the kinase reaction.

-

Kinase Panel: Select a panel of relevant tyrosine kinases (e.g., EGFR, Src, Abl).

-

Assay Procedure:

-

Add the kinase, substrate, ATP, and the test compound to the wells of a microplate.

-

Incubate to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate IC50 values as described for the COX assay.

Chapter 4: Data Interpretation and Future Directions

The experimental data generated from the protocols outlined above will provide a robust foundation for understanding the mechanism of action of this compound.

Quantitative Data Summary

| Biological Activity | Cell Line/Enzyme | Parameter | Value | Reference |

| Cytotoxicity | MDA-MB-231 | IC50 | 4.77 mM | [1] |

| Cytotoxicity | MCF-7 | - | Non-toxic up to 4.77 mM | [1] |

| Antimicrobial | S. aureus (MRSA) | MIC | As low as 0.5 mg/mL | [1] |

| Antimicrobial | E. coli | MIC | As low as 0.5 mg/mL | [1] |

| Antimicrobial | P. aeruginosa | MIC | As low as 0.5 mg/mL | [1] |

Future research should focus on in-vivo studies to validate the in-vitro findings. Animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models using MDA-MB-231 cells) would be crucial next steps. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of 5-Bromo-2,4-dihydroxybenzoic acid to optimize its potency and selectivity for specific targets, thereby enhancing its therapeutic potential.

Conclusion

This compound is a molecule of significant interest, with demonstrated antimicrobial and selective cytotoxic activities. While its precise mechanism of action is still being fully elucidated, compelling evidence from its chemical structure and the activities of related compounds suggests a multi-faceted mechanism involving the inhibition of key inflammatory signaling pathways (NF-κB and MAPKs) and potentially the direct inhibition of enzymes such as cyclooxygenases and tyrosine kinases. The experimental frameworks provided in this guide offer a clear path for researchers to further unravel the therapeutic potential of this promising compound.

References

-

The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. (URL: [Link])

-

5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. (URL: [Link])

-

Inhibitory effects of OD 78 [3-(4-bromo-phenoxy)-4,5-dihydroxybenzoic acid-methyl ester] on the proliferation and migration of TNF-α-induced rat aortic smooth muscle cells - PubMed. (URL: [Link])

-

5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (URL: [Link])

-

Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid - PubMed. (URL: [Link])

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (URL: [Link])

-

Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. (URL: [Link])

-

Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids. (URL: [Link])

-

3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - MDPI. (URL: [Link])

-

Modulation of signaling pathways by DJ-1: An updated overview - PMC. (URL: [Link])

-

Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC - NIH. (URL: [Link])

-

Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (URL: [Link])

-

Tikrit Journal of Pharmaceutical Sciences. (URL: [Link])

-

Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0 - PMC - PubMed Central. (URL: [Link])

-

Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])

-

Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC - NIH. (URL: [Link])

-

Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review - MDPI. (URL: [Link])

-

Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - OUCI. (URL: [Link])

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

-

Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (URL: [Link])

-

Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. (URL: [Link])

-

Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2,4-dihydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2,4-dihydroxybenzoic acid, a versatile halogenated phenolic compound. We will delve into its discovery, detailed synthesis protocols with mechanistic underpinnings, physicochemical characteristics, and its significant applications in pharmaceutical development, biological research, and material science. This document is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Historical Context

5-Bromo-2,4-dihydroxybenzoic acid, also known as 5-bromo-β-resorcylic acid, is a derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid)[1][2]. While the specific moment of its initial discovery is not prominently documented, its synthesis and utility are rooted in the broader exploration of resorcinol chemistry and its derivatives for various applications, including pharmaceuticals[3]. The introduction of a bromine atom onto the resorcylic acid scaffold significantly modifies its electronic and lipophilic properties, enhancing its biological activity and utility as a synthetic intermediate. This guide will illuminate the path from its chemical synthesis to its role as a valuable building block in modern research.

Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

The most common and reliable method for the synthesis of 5-Bromo-2,4-dihydroxybenzoic acid is through the electrophilic bromination of 2,4-dihydroxybenzoic acid. The hydroxyl groups on the benzene ring are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The position of bromination is selectively controlled by the directing effects of the existing functional groups.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl groups at positions 2 and 4 activate the ring, particularly at positions 3, 5, and 6. The carboxyl group is a deactivating group. The bromine is therefore directed to the 5-position.

Diagram 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic acid

Caption: Electrophilic bromination of 2,4-dihydroxybenzoic acid.

Detailed Experimental Protocol

The following protocol is based on a well-established procedure for the bromination of 2,4-dihydroxybenzoic acid[4].

Materials:

-

2,4-dihydroxybenzoic acid (β-resorcylic acid)

-

Glacial acetic acid

-

Bromine

-

Deionized water

-

1 L flask with mechanical stirrer and dropping funnel

-

Büchner funnel

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a 1 L flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Gentle warming to approximately 45°C may be required to achieve a complete solution.

-

Cooling: Allow the solution to cool to 35°C.

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 48 g (15 cc, 0.3 mole) of bromine in 240 cc of glacial acetic acid.

-

Addition of Bromine: With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over a period of about one hour. Maintain the reaction temperature between 30–35°C.

-

Precipitation: Once the bromine addition is complete, pour the reaction mixture into 5 L of cold water.

-

Crystallization: Cool the mixture to 0–5°C in an ice bath and allow it to stand for several hours to facilitate the crystallization of the product.

-

Isolation of Crude Product: Collect the fine, white crystals of 5-Bromo-2,4-dihydroxybenzoic acid by vacuum filtration using a Büchner funnel. Wash the crystals with approximately 500 cc of cold water.

-

Drying of Crude Product: Air-dry the crude product at room temperature. The expected yield of the crude product is 55–60 g, with a melting point of 194–200°C.

-

Purification (Recrystallization): For purification, dissolve the crude product in 1.5 L of boiling water and reflux for one hour. This step helps to convert any 2,4-dihydroxy-3,5-dibromobenzoic acid byproduct into the more soluble 2,4-dibromoresorcinol, which is then removed during filtration[4].

-

Final Product Isolation: Filter the hot solution and then cool it in an ice bath to recrystallize the purified product. Collect the colorless crystals by filtration, wash with 100 cc of cold water, and air dry. The expected yield of pure 5-Bromo-2,4-dihydroxybenzoic acid is 40–44 g (57–63% of the theoretical amount), with a corrected melting point of 206.5–208.5°C[4].

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 5-Bromo-2,4-dihydroxybenzoic acid is crucial for its application in research and development.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₄ | [1][2][5][6] |

| Molecular Weight | 233.02 g/mol | [1][2][5][6] |

| CAS Number | 7355-22-8 | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 208-212 °C | [1] |

| Solubility | Soluble in methanol (25 mg/mL) | |

| Purity | ≥ 98% | [1] |

| IUPAC Name | 5-bromo-2,4-dihydroxybenzoic acid | [3][5][6] |

| Synonyms | 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid | [1][2][6] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 5-Bromo-2,4-dihydroxybenzoic acid.

-

¹³C NMR: The ¹³C NMR spectrum of 5-Bromo-2,4-dihydroxybenzoic acid provides characteristic signals for the seven carbon atoms in the molecule, allowing for unambiguous structural confirmation[7].

-

¹H NMR, IR, and Mass Spectrometry: While a specific ¹³C NMR reference is available, other standard spectroscopic techniques such as ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize this compound fully. These techniques provide complementary information about the proton environment, functional groups, and molecular weight, respectively.

Applications in Research and Development

5-Bromo-2,4-dihydroxybenzoic acid is a versatile compound with a wide range of applications in various scientific fields.

Diagram 2: Applications of 5-Bromo-2,4-dihydroxybenzoic acid

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]

Unlocking the Potential of 5-Bromo-2,4-dihydroxybenzoic Acid: A Technical Guide for Researchers

Introduction: A Multifaceted Scaffold for Scientific Discovery

5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, is a versatile organic compound with significant potential across various scientific disciplines. Its unique molecular architecture, featuring a bromine atom and two hydroxyl groups on a benzoic acid core, provides a rich scaffold for chemical modifications and diverse biological interactions.[1][2] This guide delves into the core research applications of this compound, offering in-depth insights and actionable protocols for researchers, scientists, and drug development professionals. The strategic placement of its functional groups—the hydroxyl and carboxylic acid moieties—allows for hydrogen bonding and interactions with enzymes and proteins, while the bromine atom can participate in halogen bonding, further modulating its biological effects.[1]

This document will explore the compound's promise in enzyme inhibition, its utility as a key intermediate in the synthesis of novel bioactive molecules, its inherent antimicrobial properties, and its emerging role in cancer research and agricultural science.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-2,4-dihydroxybenzoic acid is fundamental to its application in research.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₄ | [3] |

| Molecular Weight | 233.02 g/mol | [3] |

| IUPAC Name | 5-bromo-2,4-dihydroxybenzoic acid | [3] |

| Synonyms | 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 209-210 °C | [5] |

| Solubility | Soluble in methanol | [5] |

Section 1: A Promising Candidate for Enzyme Inhibition

The structural motifs within 5-bromo-2,4-dihydroxybenzoic acid make it an intriguing candidate for the development of novel enzyme inhibitors. The dihydroxybenzoic acid core mimics salicylate-based pharmacophores, suggesting potential interactions with enzymes such as cyclooxygenase (COX) and various tyrosine kinases.[1] The bromine atom can serve as a valuable "handle" for further chemical modifications, enabling the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]

Mechanism of Action: A Hypothetical Model

The inhibitory potential of 5-bromo-2,4-dihydroxybenzoic acid is likely rooted in its ability to form multiple non-covalent interactions within the active site of a target enzyme. The hydroxyl and carboxylate groups can act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π-stacking interactions. The bromine atom may occupy hydrophobic pockets or participate in halogen bonding, a specific and directional interaction that can enhance binding affinity and selectivity.

Caption: A simplified model of competitive enzyme inhibition.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of 5-bromo-2,4-dihydroxybenzoic acid against a target enzyme.

Objective: To determine the IC₅₀ value of 5-bromo-2,4-dihydroxybenzoic acid for a specific enzyme.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

5-bromo-2,4-dihydroxybenzoic acid

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the target enzyme in the assay buffer to the desired concentration.

-

Dissolve the substrate in the assay buffer to the desired concentration.

-

Prepare a stock solution of 5-bromo-2,4-dihydroxybenzoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the 5-bromo-2,4-dihydroxybenzoic acid solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature.

-

-

Initiate Reaction:

-

Add the substrate solution to each well to start the enzymatic reaction.

-

-

Data Collection:

-

Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Section 2: A Versatile Building Block in Organic Synthesis

5-Bromo-2,4-dihydroxybenzoic acid serves as a valuable starting material for the synthesis of more complex and biologically active molecules.[2] The presence of multiple reactive sites allows for a variety of chemical transformations. For example, the carboxylic acid can be converted to esters or amides, the hydroxyl groups can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.[1]

Workflow: Synthesis of Bioactive Hydrazide-Hydrazones

A recent study demonstrated the synthesis of a series of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid, which were then evaluated for their antimicrobial and antiproliferative activities.[6] This workflow illustrates how 5-bromo-2,4-dihydroxybenzoic acid can be used in a similar synthetic strategy.

Caption: Synthetic route to hydrazide-hydrazones.

Experimental Protocol: Synthesis of a Hydrazide-Hydrazone Derivative

This protocol outlines the synthesis of a hydrazide-hydrazone derivative from 5-bromo-2,4-dihydroxybenzoic acid.

Objective: To synthesize a novel hydrazide-hydrazone for biological evaluation.

Materials:

-

5-bromo-2,4-dihydroxybenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Hydrazine hydrate

-

Aromatic aldehyde

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Esterification:

-

Reflux a mixture of 5-bromo-2,4-dihydroxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the methyl ester. Purify by recrystallization or column chromatography.

-

-

Hydrazinolysis:

-

Reflux the purified methyl ester with hydrazine hydrate in ethanol.

-

After the reaction is complete, cool the mixture to obtain the hydrazide precipitate.

-

Filter and wash the precipitate to obtain the pure hydrazide.

-

-

Condensation:

-

Dissolve the hydrazide in ethanol and add the desired aromatic aldehyde.

-

Reflux the mixture until a precipitate of the hydrazide-hydrazone is formed.

-

Cool, filter, and wash the product. Recrystallize from a suitable solvent to obtain the pure compound.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Section 3: Antimicrobial and Anticancer Potential

Antimicrobial Activity

5-Bromo-2,4-dihydroxybenzoic acid and its parent compound, 2,4-dihydroxybenzoic acid, have demonstrated notable antimicrobial properties.[2] Studies on 2,4-dihydroxybenzoic acid have shown its efficacy against a range of microorganisms. The introduction of a bromine atom in 5-bromo-2,4-dihydroxybenzoic acid is expected to modulate this activity, potentially enhancing its potency and spectrum.

Minimum Inhibitory Concentration (MIC) Data for 2,4-Dihydroxybenzoic Acid

| Microorganism | MIC (mg/mL) | Reference |

| Escherichia coli | 2 | [7] |

| Pseudomonas aeruginosa | 2 | [7] |

| Staphylococcus aureus | 2 | [7] |

| Bacillus subtilis | 2 | [7] |

| Salmonella enteritidis | 2 | [7] |

| Candida albicans | 2 | [7] |

Anticancer Research: Targeting Cellular Signaling Pathways

Natural compounds, including dihydroxybenzoic acids, are known to interfere with cellular signaling pathways that are often dysregulated in cancer.[8][9] Research on related compounds suggests that they can induce apoptosis (programmed cell death) in cancer cells by activating stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways.[10]

Caption: Proposed apoptotic pathway in cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of 5-bromo-2,4-dihydroxybenzoic acid on cancer cell lines.

Objective: To determine the IC₅₀ of 5-bromo-2,4-dihydroxybenzoic acid in a cancer cell line.

Materials:

-

Cancer cell line (e.g., human gastric adenocarcinoma AGS cells)

-

Cell culture medium and supplements

-

5-bromo-2,4-dihydroxybenzoic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-bromo-2,4-dihydroxybenzoic acid in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (usually around 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Section 4: Applications in Agricultural Chemistry

5-Bromo-2,4-dihydroxybenzoic acid is also being explored for its potential as a plant growth regulator.[2][11] Plant growth regulators are chemicals used to modify plant growth, such as suppressing shoot growth, increasing branching, or removing excess fruit.[12] While specific mechanisms for this compound are still under investigation, its structural similarity to other phenolic compounds known to influence plant development suggests it could modulate pathways related to auxins, gibberellins, or other phytohormones.[13]

Conclusion: A Compound of Growing Interest

5-Bromo-2,4-dihydroxybenzoic acid is a compound with a broad and promising range of research applications. Its utility as an enzyme inhibitor, a synthetic building block, an antimicrobial agent, and a potential anticancer and agricultural chemical makes it a valuable tool for scientific exploration. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile molecule.

References

-

5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. (URL: [Link])

-

The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se - ResearchGate. (URL: [Link])

-

Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (URL: [Link])

-

5-Bromo-2,4-dihydroxybenzoic acid | AMERICAN ELEMENTS ®. (URL: [Link])

-

5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (URL: [Link])

-

PLANT GROWTH REGULATORS. (URL: [Link])

-

Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (URL: [Link])

-

Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - Frontiers. (URL: [Link])

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. (URL: [Link])

-

5 Types of Plant Growth Regulators (and When to Use Each). (URL: [Link])

-

Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed. (URL: [Link])

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Plant growth regulators | ontario.ca. (URL: [Link])

-

Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC - NIH. (URL: [Link])

-

Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed. (URL: [Link])

-

Plant growth regulators and their role in plant growth with special reference to mulberry - International Journal of Biology Sciences. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpbp.com [ijpbp.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Plant growth regulators | ontario.ca [ontario.ca]

- 13. biologyjournal.net [biologyjournal.net]

Ensuring Compound Integrity: A Technical Guide to the Stability and Storage of 5-bromo-2,4-dihydroxybenzoic acid monohydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-dihydroxybenzoic acid monohydrate is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a critical synthetic intermediate for novel enzyme inhibitors, receptor ligands, and functional materials, largely due to its unique arrangement of a carboxylic acid, two hydroxyl groups, and a bromine atom.[1][2] The bromine atom, in particular, provides a versatile handle for advanced functionalization through cross-coupling reactions.[1] However, the very features that make this molecule synthetically valuable—the electron-rich phenolic rings and multiple reactive functional groups—also render it susceptible to various degradation pathways. Furthermore, its existence as a monohydrate introduces specific sensitivities to environmental humidity.[1][3]

The integrity and purity of starting materials are paramount in research and drug development. Degradation can lead to inconsistent experimental results, reduced product yields, and the introduction of unknown impurities that may possess undesirable toxicological or pharmacological activities. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Profile and Inherent Stability

A compound's stability is intrinsically linked to its chemical structure and physical form. This compound possesses several key features that dictate its reactivity and degradation susceptibility.

The molecule is a substituted benzoic acid with two phenolic hydroxyl groups, making it a derivative of β-resorcylic acid.[4][5] These functional groups are known to be susceptible to oxidation, particularly when present on an electron-rich aromatic ring. The presence of the bromine atom further influences the electronic properties of the ring. As a crystalline monohydrate, the compound's stability is also governed by the thermodynamics of its crystal lattice and its interaction with atmospheric moisture.[6][7]

| Property | Value | Source(s) |

| CAS Number | 160348-98-1 | [8][9][10] |

| Molecular Formula | C₇H₅BrO₄ · H₂O (or C₇H₇BrO₅) | [1][9][10] |

| Molecular Weight | 251.03 g/mol | [1][9][10] |

| Appearance | White to off-white solid powder | [9][11] |

| Melting Point | 209-210 °C (decomposes) | [9] |

| Solubility | Soluble in methanol | [9] |

| Chemical Stability | Stable under recommended storage conditions | [12][13] |

Potential Degradation Pathways

Understanding potential degradation mechanisms is critical for developing appropriate storage conditions and analytical methods. Based on the compound's structure, several degradation pathways can be anticipated.[14][15][16]

-

Oxidative Degradation : Phenolic compounds are highly susceptible to oxidation. The presence of two hydroxyl groups on the benzene ring makes it particularly prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[15][17] This can lead to the formation of colored quinone-type structures, resulting in a visible change in the material's appearance.

-

Photodegradation : Aromatic compounds, especially those with hydroxyl substituents, can absorb UV-visible light. This energy absorption can promote oxidative processes or other rearrangements.[16][18] Photodegradation is a significant risk for this molecule, especially under prolonged exposure to laboratory lighting or sunlight.

-

Thermal Degradation : While the compound is a solid with a high melting point, excessive heat can induce degradation.[12] The most likely thermal degradation pathway for a benzoic acid derivative is decarboxylation (loss of CO₂), which would yield 4-bromoresorcinol.

-

Hygroscopic Effects & Hydrate Stability : As a monohydrate, the compound's stability is tied to ambient relative humidity (RH). Low humidity can lead to dehydration, potentially changing the crystal structure and affecting physical properties.[3] Conversely, high humidity can lead to the adsorption of excess surface water, which can accelerate other degradation pathways, such as hydrolysis or oxidation, by increasing molecular mobility.[6][7][19]

The following diagram illustrates the primary theoretical degradation pathways.

Recommended Storage and Handling Conditions

Based on the compound's physicochemical properties and potential for degradation, a multi-faceted approach to storage and handling is required to ensure its long-term integrity.

Core Storage Recommendations

The primary goal is to mitigate exposure to oxygen, light, heat, and humidity extremes. Safety Data Sheets consistently recommend keeping the container tightly closed and stored in a dry, well-ventilated place.[8][11][12]